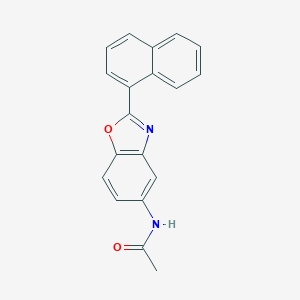
N-(2-naphthalen-1-yl-1,3-benzoxazol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-naphthalen-1-yl-1,3-benzoxazol-5-yl)acetamide is a complex organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by the presence of a naphthalene ring fused to a benzoxazole moiety, which is further substituted with an acetamide group. The unique structure of this compound imparts it with distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-naphthalen-1-yl-1,3-benzoxazol-5-yl)acetamide typically involves the reaction of 2-aminobenzoxazole with 1-bromo-2-naphthalene in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-naphthalen-1-yl-1,3-benzoxazol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives[][3].
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
N-(2-naphthalen-1-yl-1,3-benzoxazol-5-yl)acetamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(2-naphthalen-1-yl-1,3-benzoxazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular pathways involved are still under investigation, but it is believed that the compound interferes with signal transduction pathways critical for cell growth and survival .
Comparación Con Compuestos Similares
N-(2-naphthalen-1-yl-1,3-benzoxazol-5-yl)acetamide can be compared with other benzoxazole derivatives and naphthalene-based compounds:
Propiedades
Fórmula molecular |
C19H14N2O2 |
|---|---|
Peso molecular |
302.3 g/mol |
Nombre IUPAC |
N-(2-naphthalen-1-yl-1,3-benzoxazol-5-yl)acetamide |
InChI |
InChI=1S/C19H14N2O2/c1-12(22)20-14-9-10-18-17(11-14)21-19(23-18)16-8-4-6-13-5-2-3-7-15(13)16/h2-11H,1H3,(H,20,22) |
Clave InChI |
DQOISKJYNXUPAA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=CC4=CC=CC=C43 |
SMILES canónico |
CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-HYDROXY-3-{2-[2-METHYL-5-(PROPAN-2-YL)PHENYL]-2-OXOETHYL}-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B252977.png)
![3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252978.png)
![1-allyl-3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252986.png)
![3-[2-(4-AMINOPHENYL)-2-OXOETHYL]-3-HYDROXY-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B252987.png)
![3-[2-(3-AMINOPHENYL)-2-OXOETHYL]-3-HYDROXY-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B252988.png)
![3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252990.png)
![3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252991.png)

![2-(4-methoxyphenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B253000.png)
![3,4-dimethyl-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B253001.png)


